molecular formula C7HF5O B1199891 Pentafluorobenzaldehyde CAS No. 653-37-2

Pentafluorobenzaldehyde

Cat. No. B1199891
CAS RN: 653-37-2
M. Wt: 196.07 g/mol
InChI Key: QJXCFMJTJYCLFG-UHFFFAOYSA-N
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Description

Pentafluorobenzaldehyde is a colorless liquid with a strong odor . It is clear yellowish after melting and is a lachrymator . It is soluble in common organic solvents and practically insoluble in water .


Synthesis Analysis

Preparation methods for pentafluorobenzaldehyde include asymmetric synthesis techniques or reactions with hydrochloric acid and amines through transfer reactions . Analytical chemistry tools such as gas chromatography and infrared spectroscopy are used to analyze this compound accurately .


Molecular Structure Analysis

The molecular formula of Pentafluorobenzaldehyde is C7HF5O . Its average mass is 196.074 Da and its monoisotopic mass is 195.994751 Da .


Chemical Reactions Analysis

Pentafluorobenzaldehyde has been found to react with readily available nucleophilic and electrophilic fluorine-containing reaction partners . It has been used in the synthesis of novel, high molecular weight fluorinated aromatic polymers .


Physical And Chemical Properties Analysis

Pentafluorobenzaldehyde has a density of 1.6±0.1 g/cm3 . Its boiling point is 166.0±35.0 °C at 760 mmHg . The vapor pressure is 1.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.2±3.0 kJ/mol . The flash point is 77.8±0.0 °C . The index of refraction is 1.452 .

Scientific Research Applications

Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds

Pentafluorobenzaldehyde has been used in the synthesis of structurally diverse gem-difluorinated and polyfluoroarylated derivatives . This process involves the use of readily available nucleophilic and electrophilic fluorine-containing reaction partners, difluoroenoxysilane and pentafluorobenzaldehyde . The protocol is environmentally friendly, solvent-free, and catalyst-free .

Derivatization Reagent in Analytical Chemistry

Pentafluorobenzaldehyde has been used as a derivatization reagent in a study to develop a sensitive method for the determination of primary amines in sewage sludge . The method involves headspace solid-phase micro extraction and gas chromatography-tandem mass spectrometry .

Synthesis of High Molecular Weight Fluorinated Aromatic Polymers

Pentafluorobenzaldehyde has been used in the synthesis of novel, high molecular weight fluorinated aromatic polymers . These polymers have potential applications in various fields due to their unique properties.

Green Chemistry

The use of Pentafluorobenzaldehyde in solvent-free and catalyst-free reactions contributes to the development of green chemistry . Such reactions minimize side reactions caused by solvents and avoid the use of expensive, metallic, and corrosive catalysts .

Pharmaceutical Applications

Fluorine-containing organic molecules and their derivatives, which can be synthesized using Pentafluorobenzaldehyde, have widespread applications in pharmaceuticals . The unique properties of fluorine atoms can enhance the biological activity and selectivity of pharmaceuticals .

Agrochemical Applications

Similar to pharmaceuticals, fluorine-containing compounds synthesized using Pentafluorobenzaldehyde have applications in agrochemicals . The incorporation of fluorine can improve the efficacy and selectivity of agrochemicals .

Mechanism of Action

Target of Action

Pentafluorobenzaldehyde, also known as 2,3,4,5,6-Pentafluorobenzaldehyde, has been found to be a potent inhibitor of both Class 1 and 2 aldehyde dehydrogenase isoenzymes . These enzymes play a major role in ethanol metabolism, making them a primary target of this compound .

Mode of Action

The compound interacts with its targets, the aldehyde dehydrogenase isoenzymes, by inhibiting their activity . This interaction results in a decrease in the metabolism of ethanol within the body .

Biochemical Pathways

The inhibition of aldehyde dehydrogenase isoenzymes by Pentafluorobenzaldehyde affects the ethanol metabolism pathway. This pathway is responsible for the breakdown of ethanol, a process that is crucial in the detoxification of alcohol in the body . The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.

Result of Action

The primary result of Pentafluorobenzaldehyde’s action is the inhibition of aldehyde dehydrogenase isoenzymes, leading to a decrease in the metabolism of ethanol . This can potentially lead to an increase in the concentration of ethanol in the body, affecting various physiological processes.

Action Environment

The action, efficacy, and stability of Pentafluorobenzaldehyde can be influenced by various environmental factors. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge . Furthermore, it has been reported that Pentafluorobenzaldehyde is stable under normal conditions but may decompose under high temperature .

Safety and Hazards

Pentafluorobenzaldehyde is combustible and causes skin irritation . It also causes serious eye irritation and is fatal if inhaled . It may cause respiratory irritation and is toxic to aquatic life with long-lasting effects . It should be handled in a well-ventilated place and personal protective equipment should be worn .

properties

IUPAC Name

2,3,4,5,6-pentafluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXCFMJTJYCLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022101
Record name Pentafluorobenzaldehyde
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Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

653-37-2
Record name Pentafluorobenzaldehyde
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Record name Pentafluorobenzaldehyde
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Record name Pentafluorobenzaldehyde
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Record name Pentafluorobenzaldehyde
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Record name Pentafluorobenzaldehyde
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Record name PENTAFLUOROBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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